molecular formula C18H22N4O2 B4511559 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No. B4511559
M. Wt: 326.4 g/mol
InChI Key: XDBSAZIOYJXSGJ-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a heterocyclic compound with a bicyclic structure. It contains a pyrazolo[3,4-b]pyridine core, which is a medicinally privileged scaffold. The compound exhibits promising antituberculotic activity and has potential applications in drug discovery .


Synthesis Analysis

Several synthetic strategies have been reported for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized based on the assembly of the pyrazolopyridine system. Researchers have explored various approaches, considering their advantages and drawbacks .

One such method involves the condensation of 5-aminopyrazoles and α-oxoketene dithioacetals catalyzed by trifluoroacetic acid. The resulting tetra- and persubstituted derivatives can be further modified through reductive desulfurization, ester hydrolysis, and Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione consists of a bicyclic aromatic system. It contains three nitrogen atoms located at positions 1, 2, and 7. The scaffold is stable, flat, and polarized due to the electron-rich pyrazole portion and the electron-deficient pyridine portion. Structural modifications can occur at positions N(1), C(3), C(4), C(5), and C(6), providing opportunities for exploring structure-activity relationships .


Chemical Reactions Analysis

The compound’s chemical reactivity depends on its substitution pattern. For instance, derivatives with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions exhibit promising antituberculotic activity .

Scientific Research Applications

Medicinal Chemistry

The compound is a part of the pyrazolo[3,4-b]pyridine class, which is considered a medicinally privileged structure . It’s used in the synthesis of a combinatorial library of tetra- and persubstituted derivatives . These derivatives have shown promising results in medicinal chemistry, particularly in the development of new molecular entities (NCEs) built on a medicinally privileged heterocyclic scaffold .

Antituberculotic Activity

Some derivatives of this compound have shown promising antituberculotic activity . They were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .

Chemosensor Development

The compound has been used in the development of chemosensors . A chemosensor based on a derivative of this compound was synthesized and found to detect formaldehyde through fluorescence enhancement .

Drug Discovery

The compound is used in drug discovery, particularly in the synthesis and biological evaluation of a combinatorial library of new molecular entities (NCEs) . The versatility of the scaffold and diverse biological activity of its derivatives make it a medicinally privileged .

Structure Activity Relationships (SAR)

The compound provides enormous opportunities for the synthesis of a combinatorial library of NCEs for exploring structure activity relationships (SAR) . The scaffold allows structural modifications at five positions, providing a wide range of possibilities for SAR exploration .

properties

IUPAC Name

1-cycloheptyl-4-pyridin-4-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-15-11-14(12-7-9-19-10-8-12)16-17(20-15)22(21-18(16)24)13-5-3-1-2-4-6-13/h7-10,13-14H,1-6,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBSAZIOYJXSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

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